molecular formula C18H15NO5 B2825098 (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 858769-44-5

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2825098
CAS No.: 858769-44-5
M. Wt: 325.32
InChI Key: QMSJLOZIQQEUJE-PXNMLYILSA-N
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Description

(Z)-2-((2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 3-methoxybenzylidene group at the C2 position and an acetamide-linked oxy group at C4. Aurones are structurally related to flavonoids and have garnered attention for their anticancer properties, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site . The Z-configuration of the benzylidene moiety is critical for bioactivity, as it aligns with the stereochemical preferences observed in other tubulin-binding aurones . The acetamide group may enhance solubility and metabolic stability compared to esters or nitriles in related analogs .

Properties

IUPAC Name

2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-12-4-2-3-11(7-12)8-16-18(21)14-6-5-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSJLOZIQQEUJE-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound belonging to the class of benzofuran derivatives. These compounds are notable for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
  • Molecular Formula : C19H17NO5
  • Molecular Weight : 339.347 g/mol

This structure features a benzofuran core with a methoxybenzylidene substituent and an acetamide group, which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Benzofuran derivatives often exhibit inhibitory effects on enzymes involved in inflammatory pathways and cancer progression. For instance, they may inhibit cyclooxygenase (COX) enzymes or other key players in the inflammatory response.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity. This can lead to altered signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example:

  • A study reported that related benzofuran derivatives demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The mechanism involved induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties:

  • Compounds structurally related to this compound showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group is thought to enhance this activity by increasing membrane permeability.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is well-documented:

  • Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application for treating inflammatory diseases.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityRelated benzofuran derivatives induced apoptosis in HeLa cells with IC50 values in the low micromolar range.
Antimicrobial EvaluationDemonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Anti-inflammatory AssessmentReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse antitumor activities depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Key Findings :

Substituent Effects on Potency: The 3-methoxy group in the target compound may enhance electron-donating effects, improving tubulin binding compared to non-substituted benzylidenes . Nitrile (5a) and acetamide groups (target compound) at C6 show superior pharmacokinetic profiles over esters (e.g., ’s methyl ester), which are prone to hydrolysis .

Selectivity and Toxicity: Aurones with bulky substituents (e.g., 5a’s indole) exhibit selectivity for cancer cells over normal cells, likely due to optimized tubulin-binding interactions . The absence of hERG channel inhibition in 5a suggests that the target compound’s acetamide group may similarly avoid cardiotoxicity risks .

Structural Insights from SAR: The Z-configuration is critical: E-isomers of analogous aurones show significantly reduced activity . Heterocyclic substitutions (e.g., pyridine in 5b, quinoline in B5) broaden activity spectra but may introduce off-target effects .

Table 2: In Vivo Efficacy Comparisons

Compound Model (Dose) Outcome Reference
Aurone 5a PC-3 xenograft (10 mg/kg) Tumor growth inhibition; no murine weight loss
Aurone 5a Zebrafish T-ALL model Blocked leukemia progression
Target compound No in vivo data; predicted efficacy based on structural alignment

Q & A

Q. Key Conditions :

  • Solvent : Ethanol or dichloromethane for solubility and reflux compatibility .
  • Temperature : Reflux (~80°C for ethanol) to drive the reaction to completion .
  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve condensation efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:
A combination of techniques is essential:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the Z-configuration via coupling constants (e.g., vinyl proton at δ 7.2–7.5 ppm with J ≈ 12 Hz) and methoxy/acetamide group integration .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 394.1184) .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (acetamide at ~1650 cm⁻¹) .

HPLC : Assess purity (>95%) and resolve E/Z isomers using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications at the benzylidene or acetamide groups influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Benzylidene Substituents :
    • Electron-withdrawing groups (e.g., Cl, F) at the 3-position enhance binding to kinase targets (e.g., EGFR) by increasing electrophilicity .
    • Methoxy groups improve solubility but may reduce membrane permeability .
  • Acetamide Modifications :
    • Replacing acetamide with carbamate or sulfonamide groups alters metabolic stability and target selectivity .

Example : Fluorinated analogs show 2–3× higher cytotoxicity in cancer cell lines (IC₅₀ = 8–12 μM) compared to methoxy derivatives .

Advanced: What in vitro or in vivo models are recommended to elucidate the compound’s mechanism of action?

Methodological Answer:

  • In Vitro :
    • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
    • Apoptosis Assays : Measure caspase-3/7 activation in HeLa or MCF-7 cells .
  • In Vivo :
    • Xenograft Models : Administer 10–50 mg/kg daily in nude mice with HT-29 colon tumors to assess tumor growth inhibition .
    • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Advanced: How can researchers resolve discrepancies in reported reaction yields when using different solvent systems?

Methodological Answer:
Contradictions often arise from solvent polarity and proticity:

  • Polar Protic Solvents (e.g., Ethanol) : Favor Z-isomer formation (70–80% yield) due to hydrogen bonding stabilizing the transition state .
  • Polar Aprotic Solvents (e.g., DCM) : Lower yields (50–60%) but higher purity due to reduced side reactions .

Q. Resolution Strategy :

Use DoE (Design of Experiments) to optimize solvent mixtures (e.g., ethanol:DCM 3:1).

Monitor reaction progress with TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Advanced: Which computational methods are suitable for predicting interaction sites between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Focus on the benzylidene moiety’s interaction with the hydrophobic pocket .
  • MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of hydrogen bonds between the acetamide group and Lys721 .
  • QSAR Models : Train on IC₅₀ data from analogs to predict activity of new derivatives .

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